molecular formula C7H15Cl2N2O3P B600793 4-Hydroxycyclophosphamide CAS No. 61903-30-8

4-Hydroxycyclophosphamide

カタログ番号: B600793
CAS番号: 61903-30-8
分子量: 277.08 g/mol
InChIキー: RANONBLIHMVXAJ-NZFNHWASSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: 4-ヒドロキシシクロホスファミドの合成には、シクロホスファミドのヒドロキシル化が関与します。 このプロセスは、肝臓のシトクロムP450などの酵素によって触媒される可能性があります 別の方法としては、マラスミウス・ロトゥラなどの真菌から得られる非特異的ペルオキシゲナーゼを使用する方法があり、シクロホスファミドを効率的にヒドロキシル化することができます .

工業的生産方法: 4-ヒドロキシシクロホスファミドの工業的生産は、通常、シトクロムP450酵素を用いたシクロホスファミドの酵素的ヒドロキシル化によって行われます。 この方法は、その高い特異性と効率性から好まれています .

化学反応の分析

科学的研究の応用

Pharmacokinetics and Therapeutic Monitoring

Pharmacokinetic Studies : The pharmacokinetics of 4-hydroxycyclophosphamide have been extensively studied to understand its absorption, distribution, metabolism, and excretion. For instance, a study demonstrated that the plasma concentration of this compound can be effectively monitored during cyclophosphamide infusions in patients, providing insights into its pharmacokinetics and therapeutic efficacy .

Therapeutic Drug Monitoring : Accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring. A validated UPLC-MS/MS method has been developed to measure its levels, which can help optimize dosing regimens and minimize toxicity . The lower limit of quantification (LLOQ) achieved was 2.5 ng/mL, allowing for sensitive detection in clinical settings.

Cancer Treatment

Cytotoxic Activity : this compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that its efficacy is closely related to the concentration achieved in plasma and the duration of exposure . In preclinical studies with male rats, the administration of cyclophosphamide resulted in measurable levels of this compound, correlating with cytotoxic effects on tumor cells .

Combination Therapies : The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy. For example, studies have explored its role in antibody-directed enzyme prodrug therapy (ADEPT), where it serves as a prodrug activated by specific enzymes targeting tumor cells .

Autoimmune Disorders

Treatment of Glomerulonephritis : Beyond oncology, this compound is utilized in the treatment of autoimmune conditions such as glomerulonephritis associated with systemic lupus erythematosus (SLE). Pharmacokinetic studies have shown that variations in patient characteristics can affect the disposition of both cyclophosphamide and its active metabolite . This highlights the need for personalized treatment approaches based on pharmacogenetic factors.

Analytical Techniques

Method Development : The development of analytical methods for detecting this compound has been a focus of research to improve clinical outcomes. For example, ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been validated for analyzing this metabolite in various biological matrices, enhancing the reliability of therapeutic monitoring .

Case Studies

Study Application Findings
Hall et al. (2018)Cancer patientsDeveloped UPLC-MS/MS method for quantifying this compound; established LLOQ at 2.5 ng/mL .
Briscoe et al. (2007)PharmacokineticsDocumented pharmacokinetic profiles in patients undergoing cyclophosphamide therapy; noted variability based on patient characteristics .
Karaman et al. (2015)ADEPTExplored the use of this compound in enzyme prodrug therapy; showed enhanced targeting of tumor cells .

作用機序

4-ヒドロキシシクロホスファミドは、いくつかのメカニズムによってその効果を発揮します。

6. 類似の化合物との比較

4-ヒドロキシシクロホスファミドは、シクロホスファミドの活性代謝物としての特定の役割から、ユニークです。類似の化合物には、以下のようなものがあります。

4-ヒドロキシシクロホスファミドは、シクロホスファミドの代謝的活性化における特定の役割から、化学療法の研究や応用において重要な化合物です。

類似化合物との比較

4-Hydroxycyclophosphamide is unique due to its specific role as an active metabolite of cyclophosphamide. Similar compounds include:

This compound stands out due to its specific role in the metabolic activation of cyclophosphamide, making it a critical compound in chemotherapy research and application.

生物活性

4-Hydroxycyclophosphamide (4-OH-CPA) is a significant metabolite of cyclophosphamide, a widely used alkylating agent in cancer chemotherapy. This compound exhibits both therapeutic and toxic biological activities, primarily through its metabolism and interactions within biological systems. Understanding the biological activity of 4-OH-CPA is crucial for optimizing cancer treatment regimens and minimizing adverse effects.

Cyclophosphamide is converted into this compound via cytochrome P450 enzymes, particularly CYP2B6, CYP2C9, and CYP3A4. This conversion is essential for its antitumor efficacy as 4-OH-CPA can spontaneously decompose into phosphoramide mustard, the active alkylating metabolite responsible for cytotoxicity against cancer cells .

Key Metabolic Pathways:

  • Conversion to Active Metabolites:
    • Cyclophosphamide → this compound → Phosphoramide Mustard (active) + Acrolein (toxic by-product)
  • Tautomerization:
    • 4-OH-CPA exists in equilibrium with aldophosphamide, which also contributes to the formation of phosphoramide mustard .

Antitumor Effects

This compound exhibits significant antitumor activity, which is closely correlated with the area under the curve (AUC) of its concentration in plasma. Studies indicate that maximizing exposure (AUC) through continuous infusion rather than bolus injection enhances therapeutic efficacy . The cytotoxic effects of phosphoramide mustard are reported to be 4 to 10 times greater than those of 4-OH-CPA itself .

Toxicity

While 4-OH-CPA is less cytotoxic at physiological pH, it can lead to myelosuppression and other toxicities due to the formation of acrolein, which is responsible for hemorrhagic cystitis and bladder toxicity . The balance between therapeutic efficacy and toxicity is a critical consideration in clinical settings.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various populations, including cancer patients and individuals with glomerulonephritis. Research has shown that genetic polymorphisms in enzymes like CYP2B6 can significantly alter the metabolism of cyclophosphamide and its active metabolite .

Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): Correlates with myelosuppression effects.
  • AUC (Area Under Curve): Correlates with antitumor activity.

Case Studies

  • Cancer Treatment Efficacy:
    A study involving patients with various cancers demonstrated that higher AUC values for 4-OH-CPA were associated with better treatment outcomes. Continuous infusion protocols showed improved efficacy compared to traditional dosing methods .
  • Impact on Glomerulonephritis:
    In patients with lupus nephritis, altered pharmacokinetics were observed for both cyclophosphamide and 4-OH-CPA, indicating that renal function significantly impacts drug disposition and efficacy .

Summary Table of Biological Activities

Activity TypeDescriptionSource
AntitumorConverts to phosphoramide mustard; effective against various cancers
ToxicityMyelosuppression; hemorrhagic cystitis due to acrolein
PharmacokineticsInfluenced by CYP2B6 polymorphisms; affects drug metabolism
Clinical OutcomesHigher AUC correlates with better treatment response

特性

CAS番号

61903-30-8

分子式

C7H15Cl2N2O3P

分子量

277.08 g/mol

IUPAC名

(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1

InChIキー

RANONBLIHMVXAJ-NZFNHWASSA-N

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

異性体SMILES

C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl

正規SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

外観

Low Melting Off-White to Pale Yellow Solid

純度

> 95%

数量

Milligrams-Grams

同義語

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。